Cas no 91251-29-5 (1-(3,4-Dimethylphenyl)ethanamine)

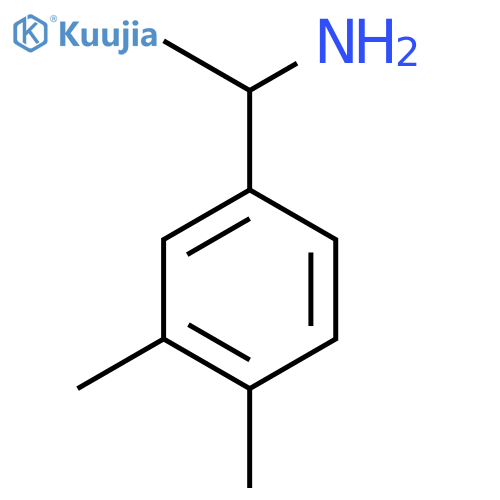

91251-29-5 structure

商品名:1-(3,4-Dimethylphenyl)ethanamine

1-(3,4-Dimethylphenyl)ethanamine 化学的及び物理的性質

名前と識別子

-

- 1-(3,4-Dimethylphenyl)ethanamine

- 1-(3',4'-DIMETHYLPHENYL)ETHYLAMINE

- 1-(3,4-Dimethyl-phenyl)-ethylamine

- 1-(3,4-dimethylphenyl)ethanamine(SALTDATA: FREE)

- PMUVPGYHXWUERM-UHFFFAOYSA-N

- Z285186052

- DTXSID30408191

- 1-(3,4-dimethylphenyl)ethan-1-amine

- AKOS000159985

- HMS1704K06

- BBL036329

- Y13629

- CS-0153005

- MFCD02177054

- STK346726

- AKOS016345015

- 91251-29-5

- 1-(3,4-dimethylphenyl)ethylamine

- SCHEMBL3650358

- EN300-35203

- VS-13422

- SY384381

- MFCD06761916

- ALBB-001470

- (R)-1-(3,4-DIMETHYLPHENYL)ETHANAMINE

-

- MDL: MFCD02177054

- インチ: 1S/C10H15N/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9H,11H2,1-3H3

- InChIKey: PMUVPGYHXWUERM-UHFFFAOYSA-N

- ほほえんだ: NC(C)C1C=CC(C)=C(C)C=1

計算された属性

- せいみつぶんしりょう: 149.120449483g/mol

- どういたいしつりょう: 149.120449483g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 122

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 26Ų

じっけんとくせい

- 密度みつど: 0.937±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 128 ºC (20 Torr)

- フラッシュポイント: 96.9±8.5 ºC,

- 屈折率: 1.527

- ようかいど: 微溶性(1.9 g/l)(25ºC)、

1-(3,4-Dimethylphenyl)ethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X51005-1g |

1-(3,4-Dimethylphenyl)ethanamine |

91251-29-5 | 95% | 1g |

¥3187.0 | 2023-09-05 | |

| Enamine | EN300-35203-1g |

1-(3,4-dimethylphenyl)ethan-1-amine |

91251-29-5 | 95% | 1g |

$205.0 | 2023-09-03 | |

| TRC | D590800-100mg |

1-(3,4-dimethylphenyl)ethanamine |

91251-29-5 | 100mg |

$ 50.00 | 2022-06-05 | ||

| TRC | D590800-500mg |

1-(3,4-dimethylphenyl)ethanamine |

91251-29-5 | 500mg |

$ 160.00 | 2022-06-05 | ||

| Enamine | EN300-35203-0.5g |

1-(3,4-dimethylphenyl)ethan-1-amine |

91251-29-5 | 95% | 0.5g |

$160.0 | 2023-09-03 | |

| Enamine | EN300-35203-1.0g |

1-(3,4-dimethylphenyl)ethan-1-amine |

91251-29-5 | 95% | 1g |

$205.0 | 2023-05-03 | |

| Fluorochem | 059909-250mg |

1-(3,4-Dimethyl-phenyl)-ethylamine |

91251-29-5 | 95% | 250mg |

£80.00 | 2022-03-01 | |

| Fluorochem | 059909-5g |

1-(3,4-Dimethyl-phenyl)-ethylamine |

91251-29-5 | 95% | 5g |

£372.00 | 2022-03-01 | |

| Enamine | EN300-35203-10g |

1-(3,4-dimethylphenyl)ethan-1-amine |

91251-29-5 | 95% | 10g |

$768.0 | 2023-09-03 | |

| Aaron | AR006Q44-100mg |

1-(3,4-Dimethylphenyl)ethanamine |

91251-29-5 | 95% | 100mg |

$141.00 | 2025-01-23 |

1-(3,4-Dimethylphenyl)ethanamine 関連文献

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

91251-29-5 (1-(3,4-Dimethylphenyl)ethanamine) 関連製品

- 3886-69-9((1R)-1-phenylethan-1-amine)

- 98-84-0(α-Phenylethylamine)

- 42142-17-6(1-(o-tolyl)ethanamine)

- 147116-33-4(1-(4-Ethylphenyl)ethanamine hydrochloride)

- 76279-30-6((1S)-1-(2-methylphenyl)ethan-1-amine)

- 586-70-9(1-(4-Methylphenyl)ethylamine)

- 618-36-0(1-phenylethan-1-amine)

- 138457-18-8((1S)-1-(3-methylphenyl)ethan-1-amine)

- 138457-19-9((1R)-1-(3-methylphenyl)ethan-1-amine)

- 2627-86-3((S)-alpha-phenylethylamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:91251-29-5)1-(3,4-Dimethylphenyl)ethanamine

清らかである:99%/99%/99%/99%/99%/99%

はかる:1g/5g/10g/25g/50g/250mg

価格 ($):1123.0/1026.0/792.0/1452.0/1980.0/221.0